molecular formula C29H44O6 B12089976 methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 2284-36-8

methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No.: B12089976
CAS No.: 2284-36-8
M. Wt: 488.7 g/mol
InChI Key: CZAQECWMDFKTQA-UHFFFAOYSA-N
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Description

Methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound belonging to the class of steroids. This compound is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:

    Acetylation: Introduction of acetyl groups to hydroxyl functionalities.

    Esterification: Formation of the ester linkage by reacting the carboxylic acid with methanol.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and cellular functions. The exact pathways and targets can vary depending on the biological context and the specific effects being studied .

Comparison with Similar Compounds

Properties

CAS No.

2284-36-8

Molecular Formula

C29H44O6

Molecular Weight

488.7 g/mol

IUPAC Name

methyl 4-(3,7-diacetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

InChI

InChI=1S/C29H44O6/c1-17(7-10-26(32)33-6)22-8-9-23-27-24(12-14-29(22,23)5)28(4)13-11-21(34-18(2)30)15-20(28)16-25(27)35-19(3)31/h12,14,17,20-25,27H,7-11,13,15-16H2,1-6H3

InChI Key

CZAQECWMDFKTQA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C=CC3C2C(CC4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C

Origin of Product

United States

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